molecular formula C9H6FN3O2 B2601539 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid CAS No. 1552231-28-3

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2601539
CAS No.: 1552231-28-3
M. Wt: 207.164
InChI Key: FDMPBBOUTYAFMA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzylamine with triethyl orthoformate and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Methylphenyl)-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These properties make it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMPBBOUTYAFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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